molecular formula C28H35N3O7 B1252807 Pristinamycin IIA

Pristinamycin IIA

Cat. No. B1252807
M. Wt: 525.6 g/mol
InChI Key: DAIKHDNSXMZDCU-UDOJNPIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A specific streptogramin group A antibiotic produced by Streptomyces graminofaciens and other bacteria.

Scientific Research Applications

Antibacterial Activity Improvement

Pristinamycin IIA (PIIA) has been studied extensively for its antibacterial activity. One significant research direction involves improving the antibiotic's efficacy. For instance, Chebieb, Ziani-Chérif, and Bellifa (2021) explored novel analogues of Pristinamycin IIB (PIIB), closely related to PIIA, to enhance its antibacterial properties. These studies included in-silico models to predict pharmacokinetics and drug-likeness for these novel compounds (Chebieb, Ziani-Chérif, & Bellifa, 2021).

Biosynthesis and Genetic Studies

Extensive research has also been conducted on the biosynthesis of pristinamycin. Mast et al. (2011) characterized the 'pristinamycin supercluster' in Streptomyces pristinaespiralis, which produces pristinamycin. Their work provided insights into the biosynthesis and genetic organization of pristinamycin, offering a deeper understanding of its production at a molecular level (Mast et al., 2011).

Metabolic Engineering for Enhanced Production

Metabolic engineering is another crucial area of research for pristinamycin IIA. Li et al. (2015) utilized a combinatorial metabolic engineering strategy to improve PII production in Streptomyces pristinaespiralis. This approach involved manipulating regulatory genes and introducing additional biosynthetic gene clusters, leading to significant increases in PII production (Li et al., 2015).

Fluorinated Analogs for Structural Improvement

Chebieb and Ziani-Chérif (2020) focused on creating fluorinated analogs of pristinamycin IIB. This research aimed to address the structural challenges of pristinamycin IIB, such as instability and resistance by bacteria. The introduction of fluorine atoms was conjectured to solve these issues, potentially leading to more effective antibiotic variants (Chebieb & Ziani-Chérif, 2020).

properties

Molecular Formula

C28H35N3O7

Molecular Weight

525.6 g/mol

IUPAC Name

(12E,17E,19E)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone

InChI

InChI=1S/C28H35N3O7/c1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34)/b7-5+,10-9+,18-13+

InChI Key

DAIKHDNSXMZDCU-UDOJNPIRSA-N

Isomeric SMILES

CC1/C=C/C(=O)NC/C=C/C(=C/C(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)/C

SMILES

CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C

Canonical SMILES

CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C

synonyms

Ostreogrycin G
Pristinamycin IIA
Pristinamycin IIB
Staphylomycin M
Staphylomycin M1
Streptogramin A
Virginiamycin Factor M1
Virginiamycin IIB
Virginiamycin M1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pristinamycin IIA
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Pristinamycin IIA
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Pristinamycin IIA
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Pristinamycin IIA
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Pristinamycin IIA

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